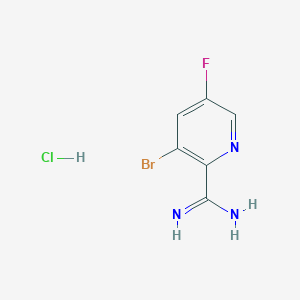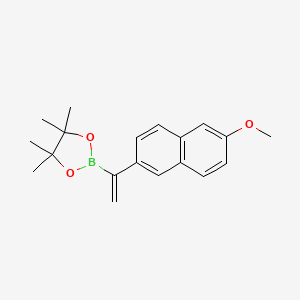![molecular formula C13H16Cl3N3O3 B15336440 N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide](/img/structure/B15336440.png)
N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide: is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to an ethyl chain, which is further connected to a trichloronicotinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amine is then reacted with 2,4,6-trichloronicotinic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and solid-phase synthesis techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the trichloronicotinamide moiety.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the trichloronicotinamide moiety can be obtained.
Deprotected Amine: Removal of the Boc group yields the free amine.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development:
Industry:
Material Science: May be used in the synthesis of polymers or other materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide would depend on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group to prevent unwanted reactions during synthesis, which is later removed to reveal the active amine.
Vergleich Mit ähnlichen Verbindungen
N-[2-(Boc-amino)ethyl]nicotinamide: Similar structure but without the chlorine atoms.
N-[2-(Boc-amino)ethyl]-2,4-dichloronicotinamide: Similar but with one less chlorine atom.
Uniqueness: The presence of three chlorine atoms in the trichloronicotinamide moiety makes N-[2-(Boc-amino)ethyl]-2,4,6-trichloronicotinamide unique, potentially offering different reactivity and biological activity compared to its less chlorinated analogs.
Eigenschaften
Molekularformel |
C13H16Cl3N3O3 |
|---|---|
Molekulargewicht |
368.6 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(2,4,6-trichloropyridine-3-carbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C13H16Cl3N3O3/c1-13(2,3)22-12(21)18-5-4-17-11(20)9-7(14)6-8(15)19-10(9)16/h6H,4-5H2,1-3H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
OMGFLGWQDTWXMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(Benzyloxy)-3-indolyl]-2,2,2-trichloroethanone](/img/structure/B15336364.png)
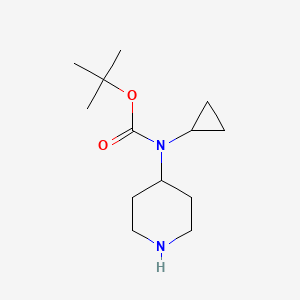
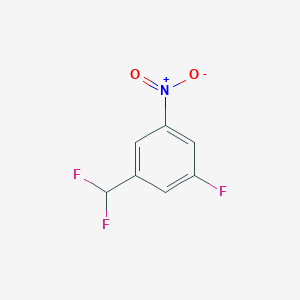
![6-Methyl-6-azaspiro[2.5]octane](/img/structure/B15336377.png)
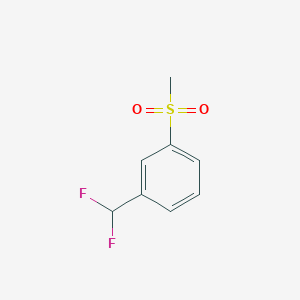
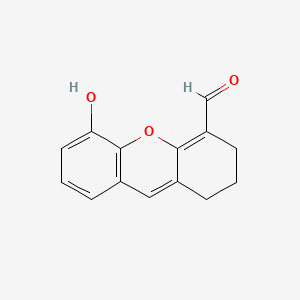
![3-[3-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B15336392.png)
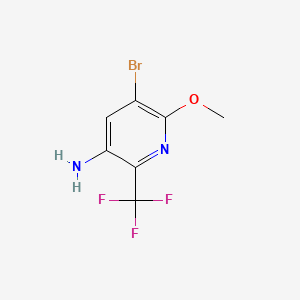
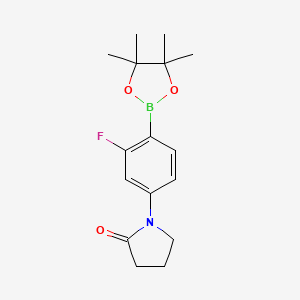
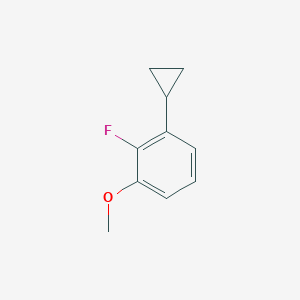
![5-(11,11-Dimethyl-11H-benzo[b]fluoren-2-yl)thiophene-2-carbaldehyde](/img/structure/B15336426.png)

